molecular formula C18H12F2N4S B2955374 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 896009-32-8

3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2955374
CAS No.: 896009-32-8
M. Wt: 354.38
InChI Key: MWMAFAXWJRBSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a triazolopyridazine derivative characterized by a fluorine-substituted benzylthio group at position 3 and a 4-fluorophenyl substituent at position 4. The presence of fluorine atoms likely enhances metabolic stability and binding affinity, as seen in related compounds .

Properties

IUPAC Name

6-(4-fluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4S/c19-14-7-5-12(6-8-14)16-9-10-17-21-22-18(24(17)23-16)25-11-13-3-1-2-4-15(13)20/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMAFAXWJRBSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors under reflux conditions.

    Introduction of the Fluorobenzylthio Group: The 2-fluorobenzylthio group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl chloride and a suitable thiol reagent.

    Addition of the Fluorophenyl Group: The 4-fluorophenyl group is usually introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, using 4-fluorophenylboronic acid or 4-fluoroiodobenzene.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to enhance yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yields.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: Halogen atoms in the structure can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand the interaction of triazolopyridazine derivatives with enzymes and receptors.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The compound can inhibit or activate biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazolopyridazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

PDE4 Inhibitors

  • Compound 18 (): (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine

    • Key Features : Methoxy and tetrahydrofuran-3-yloxy substituents at position 6 enhance PDE4A inhibition (IC50 < 10 nM). High selectivity (>1,000-fold) for PDE4 isoforms (A, B, C, D) over other PDE families .
    • Comparison : Unlike the target compound, which has a 2-fluorobenzylthio group, Compound 18’s 3- and 6-position substituents optimize interactions with PDE4’s hydrophobic pocket. Fluorine in the target compound may improve membrane permeability but reduce steric bulk compared to methoxy groups.
  • TPA023 (): 3-(2-fluorophenyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine

    • Key Features : Selective agonist for α2/α3-containing GABAA receptors (EC50 = 30–100 nM) with minimal sedation in rodents .
    • Comparison : TPA023’s 2-ethyl-triazole substituent at position 6 confers GABAA subtype specificity, whereas the target compound’s 4-fluorophenyl group may shift activity toward PDE inhibition or antimicrobial targets .

Antimicrobial Agents

  • Compound 4f (): 3-(4-Methoxyphenyl)-6-(2-(4-methylbenzylidene)hydrazinyl)-[1,2,4]triazolo[4,3-b]pyridazine Key Features: Exhibits moderate antifungal activity (MIC = 16–32 µg/mL against Candida albicans) . Comparison: The hydrazinyl group at position 6 in 4f likely facilitates hydrogen bonding with fungal enzymes, a feature absent in the target compound.

Bromodomain Inhibitors

  • Compound 7 (): N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
    • Key Features : BRD4 bromodomain inhibitor (IC50 = 120 nM) with indole-ethylamine substituents enabling π-π stacking in the acetyl-lysine binding site .
    • Comparison : The target compound lacks the extended amine side chain critical for BRD4 inhibition, suggesting divergent therapeutic applications.

Data Tables

Table 1. Structural and Pharmacological Profiles of Selected Analogues

Compound Name Substituents (Position 3/6) Target/Activity IC50/EC50/MIC Selectivity/Notes
Target Compound 3: (2-Fluorobenzyl)thio; 6: 4-Fluorophenyl Unknown (putative PDE4/GABAA) N/A Structural similarity to PDE4 inhibitors
Compound 18 3: 2,5-Dimethoxyphenyl; 6: Methoxy-THF PDE4A <10 nM >1,000-fold selective for PDE4 isoforms
TPA023 3: 2-Fluorophenyl; 6: Ethyl-triazole GABAA (α2/α3) 30–100 nM Non-sedating anxiolytic in vivo
Compound 4f 3: 4-Methoxyphenyl; 6: Hydrazinyl Antifungal 16–32 µg/mL Moderate activity vs. C. albicans
6-[(4-Chlorophenyl)thio]-3-phenyl 3: Phenyl; 6: 4-Chlorophenylthio Unknown N/A Molecular weight: 338.81 g/mol

Key Research Findings

  • PDE4 Inhibition : Fluorine and methoxy substituents at position 6 enhance potency and selectivity for PDE4 isoforms. The target compound’s 4-fluorophenyl group may mimic these effects but requires validation .
  • GABAA Modulation : Ethyl-triazole or methoxy groups at position 6 are critical for α2/α3-subtype specificity, as seen in TPA023. The target compound’s benzylthio group may reduce GABAA affinity .
  • Antimicrobial Activity : Hydrazine or halogenated substituents improve interactions with microbial targets. The target compound’s fluorinated aromatic system may offer advantages in bioavailability .

Biological Activity

3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound classified within the triazolopyridazine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a promising candidate for drug development.

Chemical Structure

The IUPAC name of the compound is 6-(4-fluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine. Its molecular formula is C18H12F2N4SC_{18}H_{12}F_2N_4S, and it has a molecular weight of 358.37 g/mol. The structure includes two fluorine substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H12F2N4SC_{18}H_{12}F_2N_4S
Molecular Weight358.37 g/mol
IUPAC Name6-(4-fluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
CAS Number896009-32-8

The compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This leads to modulation of various biological pathways.

Anticancer Activity

Recent studies have indicated that compounds within the triazolopyridazine class may possess significant anticancer properties. For instance, related compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms that include inducing apoptosis.

Enzyme Inhibition

Research has highlighted the potential of this compound as an inhibitor of certain enzymes involved in metabolic pathways. The compound's ability to inhibit key enzymes can lead to therapeutic effects in diseases where these enzymes play a crucial role.

Case Studies

  • Study on Anticancer Effects : A study evaluated the effects of triazolopyridazine derivatives on human pancreatic cancer cells (Patu8988). The results showed that these compounds significantly inhibited cell proliferation and induced apoptosis at certain concentrations.
  • Enzyme Inhibition Assay : Another study focused on the inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE). The results indicated that modifications in the structure of triazolopyridazines could enhance their inhibitory potency against these enzymes.

Comparative Biological Activity Table

Compound NameIC50 (µM)Target Enzyme/PathwayReference
This compoundTBDMAO-A
Related Triazolopyridazine Derivative0.212MAO-B
Another Derivative0.264AChE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.